

# 3-Amino-4-methylbenzenesulfonamide spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name:	3-Amino-4-methylbenzenesulfonamide
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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Amino-4-methylbenzenesulfonamide**

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

**Author's Note:** This guide provides a comprehensive overview of the expected spectroscopic data for **3-amino-4-methylbenzenesulfonamide** (CAS 6274-28-8). As experimental spectra for this specific compound are not universally available in public-facing databases, this document synthesizes predicted data based on established principles of spectroscopic analysis and data from structurally analogous compounds. The protocols and interpretive logic provided are grounded in standard laboratory practice and are designed to serve as an authoritative guide for researchers characterizing this molecule.

## Introduction: The Analytical Imperative

**3-Amino-4-methylbenzenesulfonamide** is a key chemical intermediate, often utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients.<sup>[1][2]</sup> Its structure, featuring a primary aromatic amine, a methyl group, and a sulfonamide functional group, presents a distinct analytical profile. Accurate structural confirmation and purity assessment are paramount for its application in research and development, necessitating a multi-technique spectroscopic approach. This guide details the theoretical underpinnings, practical experimental protocols, and in-depth data interpretation for Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound.

## Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, a foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic signature.

Caption: Structure of **3-Amino-4-methylbenzenesulfonamide** with atom numbering for NMR assignments.

The molecule possesses three distinct regions on the aromatic ring, a methyl group, a primary amine, and a primary sulfonamide. Each of these features will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.<sup>[3]</sup> By probing the magnetic environments of the <sup>1</sup>H and <sup>13</sup>C nuclei, we can map the molecular skeleton and connectivity.

## Theoretical Principles

Atomic nuclei with a non-zero spin, like <sup>1</sup>H and <sup>13</sup>C, behave like tiny magnets. When placed in a strong external magnetic field ( $B_0$ ), they can align with (low-energy state) or against (high-energy state) this field.<sup>[3]</sup> The absorption of radiofrequency (RF) energy can induce a "spin flip" from the low to the high-energy state. The exact frequency required for this transition is called the resonance frequency, which is exquisitely sensitive to the local electronic environment of the nucleus. This variation in resonance frequency, known as the chemical shift ( $\delta$ ), allows us to distinguish between different nuclei in a molecule.<sup>[4]</sup>

Furthermore, the magnetic fields of neighboring nuclei can influence each other through the intervening chemical bonds, a phenomenon called spin-spin coupling. This causes the splitting of NMR signals into multiplets, providing direct evidence of atomic connectivity.<sup>[5]</sup>

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

A robust and reproducible protocol is the foundation of high-quality data.

- Sample Preparation: Accurately weigh 5-10 mg of **3-amino-4-methylbenzenesulfonamide** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d<sub>6</sub>.<sup>[6]</sup> The choice of DMSO-d<sub>6</sub> is strategic; its ability to form hydrogen bonds will help in observing the exchangeable N-H protons of the amine and sulfonamide groups.
- Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.<sup>[7]</sup>
- Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- Acquisition:
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire a standard one-dimensional (1D) <sup>1</sup>H NMR spectrum.
  - Acquire a 1D proton-decoupled <sup>13</sup>C NMR spectrum. This often requires a longer acquisition time due to the low natural abundance (1.1%) of the <sup>13</sup>C isotope.<sup>[5]</sup>
  - Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak (DMSO-d<sub>6</sub> at  $\delta \approx 2.50$  ppm for <sup>1</sup>H and  $\delta \approx 39.52$  ppm for <sup>13</sup>C).

## Predicted <sup>1</sup>H NMR Data: Analysis and Interpretation

The <sup>1</sup>H NMR spectrum is predicted to show distinct signals for the methyl, aromatic, and N-H protons.

Table 1: Predicted <sup>1</sup>H NMR Data for **3-Amino-4-methylbenzenesulfonamide** (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment	Causality and Insights
~7.45	d	1H	$J \approx 2.0$ Hz	H-2	This proton is ortho to the strongly electron-withdrawing sulfonamide group, causing a significant downfield shift. It is only coupled to H-6 (meta-coupling), resulting in a narrow doublet.
~7.38	dd	1H	$J \approx 8.0, 2.0$ Hz	H-6	This proton is ortho to the methyl group and meta to the sulfonamide. It experiences coupling from both H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets.

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~6.70	d	1H	$J \approx 8.0$ Hz	H-5	This proton is ortho to the strongly electron-donating amino group, which shields it and shifts it significantly upfield. It is coupled only to H-6 (ortho), giving a doublet.
~6.90	br s	2H	-	-SO <sub>2</sub> NH <sub>2</sub>	Protons on sulfonamides are typically broad due to quadrupole effects from the nitrogen atom and chemical exchange. Their chemical shift can be variable.
~5.10	br s	2H	-	Ar-NH <sub>2</sub>	The protons of the primary aromatic amine are also subject to broadening and exchange.

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They appear significantly upfield compared to the sulfonamide protons.

The methyl group protons are not coupled to any other protons, so they appear as a sharp singlet in a typical aliphatic region.

~2.30 s 3H - -CH<sub>3</sub>

## Predicted <sup>13</sup>C NMR Data: Analysis and Interpretation

The proton-decoupled <sup>13</sup>C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Data for **3-Amino-4-methylbenzenesulfonamide** (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Causality and Insights
~148.0	C-3	This carbon is directly attached to the electron-donating amino group, causing it to be significantly deshielded (a characteristic effect for C-N bonds in aromatic systems).
~142.5	C-1	The carbon atom bearing the electron-withdrawing sulfonamide group (ipso-carbon) is expected to be significantly downfield.
~130.0	C-4	The carbon attached to the methyl group will be downfield, but less so than the carbons attached to heteroatoms.
~128.5	C-6	A standard aromatic C-H carbon.
~122.0	C-2	A standard aromatic C-H carbon, slightly influenced by the adjacent sulfonamide.
~112.0	C-5	This carbon is ortho to the strongly donating amino group, causing significant shielding and an upfield shift.
~19.5	-CH <sub>3</sub>	The methyl carbon appears in the typical upfield aliphatic region.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

## Theoretical Principles

Chemical bonds are not rigid; they vibrate in various ways (stretching, bending). These vibrations occur at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the energy corresponding to these vibrational frequencies, promoting the molecule to a higher vibrational state. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed as wavenumber,  $\text{cm}^{-1}$ ). Each type of bond and functional group has a characteristic absorption range, making the IR spectrum a molecular "fingerprint".

[8]

## Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) has become the most common sampling method for IR spectroscopy due to its simplicity and minimal sample preparation.[9][10]

- **Background Scan:** Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[2] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ .
- **Sample Application:** Place a small amount of the solid **3-amino-4-methylbenzenesulfonamide** powder directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to press the sample firmly against the crystal.[9] This ensures good contact, which is essential for obtaining a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample.
- [2]
- **Data Acquisition:** Collect the sample spectrum. The instrument's software will automatically ratio it against the stored background spectrum to generate the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, retract the pressure arm, and wipe the sample off the crystal with a soft tissue, using a suitable solvent like isopropanol if necessary.



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Caption: Standard workflow for ATR-IR spectroscopic analysis.

## Predicted IR Data: Analysis and Interpretation

The IR spectrum will be dominated by absorptions from the N-H and S=O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Insights and Causality
3450 - 3350	N-H Symmetric & Asymmetric Stretch	Primary Amine (-NH <sub>2</sub> )	A characteristic two-band pattern is expected for the primary amine, corresponding to the symmetric and asymmetric stretching modes.
3350 - 3250	N-H Stretch	Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )	The N-H stretch of the sulfonamide will also appear in this region, potentially overlapping with the amine signals. Hydrogen bonding can broaden these peaks.
~3050	C-H Stretch	Aromatic	The stretching of C-H bonds on the benzene ring typically occurs just above 3000 cm <sup>-1</sup> .
~2920	C-H Stretch	Methyl (-CH <sub>3</sub> )	The stretching of C-H bonds in the methyl group occurs just below 3000 cm <sup>-1</sup> .
1620 - 1580	N-H Bend (Scissoring)	Primary Amine (-NH <sub>2</sub> )	The bending vibration of the primary amine group is a reliable indicator of its presence.
1350 - 1310	S=O Asymmetric Stretch	Sulfonamide (-SO <sub>2</sub> )	The sulfonamide group gives rise to two very strong and

			distinct S=O stretching bands. The asymmetric stretch is the higher frequency of the two.
1170 - 1140	S=O Symmetric Stretch	Sulfonamide (-SO <sub>2</sub> )	The symmetric S=O stretch is the second characteristic strong band for the sulfonamide group, appearing at a lower frequency.

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

### Theoretical Principles

Electron Ionization (EI) is a common "hard" ionization technique used for small, volatile molecules.<sup>[11]</sup> In the EI source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).<sup>[12]</sup> This collision is energetic enough to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion ( $M^{+}\cdot$ ).<sup>[1]</sup> The mass-to-charge ratio ( $m/z$ ) of this ion provides the molecular weight of the compound.

The excess energy imparted during ionization often causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.<sup>[12]</sup> This fragmentation is not random; bonds tend to break at their weakest points or to form particularly stable fragment ions. The resulting pattern of fragment ions in the mass spectrum is highly reproducible and serves as a fingerprint for the molecule, aiding in its structural identification.<sup>[13]</sup>

### Experimental Protocol: Electron Ionization (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.[13]
- Vaporization: The sample is heated under vacuum to convert it into the gas phase.[13]
- Ionization: The gaseous molecules pass through the ion source, where they are bombarded by 70 eV electrons to generate the molecular ion and various fragment ions.[12]
- Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.
- Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each  $m/z$  value. This information is compiled to create the mass spectrum.

## Predicted MS Data: Analysis and Interpretation

The mass spectrum provides unambiguous confirmation of the molecular weight and structural motifs.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z Value	Proposed Fragment	Formula	Insights on Fragmentation Pathway
186	$[M]^{+}$ (Molecular Ion)	$[C_7H_{10}N_2O_2S]^{+}$	The presence of this peak confirms the molecular weight of the compound (186.23 g/mol).[11][14] Its intensity may be low due to extensive fragmentation.
170	$[M - NH_2]^+$	$[C_7H_8NO_2S]^+$	Loss of the sulfonamide amine as a neutral radical ( $\bullet NH_2$ ) is a plausible fragmentation pathway.
106	$[M - SO_2NH_2]^+$	$[C_7H_8N]^+$	Cleavage of the C-S bond to lose the entire sulfamoyl radical ( $\bullet SO_2NH_2$ ) is a very common and expected fragmentation for arylsulfonamides. This fragment corresponds to the aminotoluene cation.
91	$[C_7H_7]^+$	$[C_7H_7]^+$	Loss of the amino group from the m/z 106 fragment could lead to the formation of the relatively stable tropyl cation.

# Integrated Spectroscopic Analysis: A Self-Validating Conclusion

While each spectroscopic technique provides valuable information, their true power lies in their combined application. The data from NMR, IR, and MS converge to provide an unambiguous and self-validating confirmation of the structure of **3-amino-4-methylbenzenesulfonamide**.

- MS confirms the molecular formula  $C_7H_{10}N_2O_2S$  by providing a molecular ion peak at  $m/z$  186.
- IR confirms the presence of the key functional groups: the primary amine (N-H stretches and bend), the sulfonamide (N-H and strong S=O stretches), and the aromatic/aliphatic C-H bonds.
- $^{13}C$  NMR confirms the presence of 7 unique carbon environments, consistent with the proposed structure.
- $^1H$  NMR provides the final, detailed proof, showing the precise substitution pattern on the aromatic ring through the observed chemical shifts and coupling patterns, and confirming the presence and ratio of all proton-containing groups.

Together, these techniques form a robust analytical workflow, ensuring the identity, structure, and integrity of **3-amino-4-methylbenzenesulfonamide** for its intended scientific applications.

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